![molecular formula C16H18O2 B3047534 Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- CAS No. 14151-63-4](/img/structure/B3047534.png)
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-
Overview
Description
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-, also known as 4,4’-Ethylidenebisphenol, is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 g/mol . The IUPAC name for this compound is 4-[1-(4-hydroxyphenyl)ethyl]phenol . It is a white to yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- can be represented by the SMILES notation: CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O . This indicates that the molecule consists of two phenol groups connected by an ethyl group .Chemical Reactions Analysis
Phenols, in general, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is a white to yellow crystalline powder . Phenols are moderately soluble in water . The melting point and boiling point of this compound are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Aromatic Polyesters
This compound has been used in the synthesis of new bisphenols, which are then polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC) and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method to obtain aromatic polyesters . These polyesters exhibit high thermal stability, good mechanical properties and chemical resistance .
Development of Electrochemical Sensors
An electrochemical sensor based on this compound has been developed for the detection of iodide anions . The sensor shows a linear response in the range of 1×10^−7 to 1×10^−4 M, with a low detection limit of 4×10^−8 M . This sensor can be used for water quality monitoring .
Optical and Sensing Properties
The compound has been studied for its optical, electrochemical, and sensing properties . It has been found to have high sensibility for the detection of I^−, with the absorption intensity changing due to the formation of a complex with iodide ions .
Material Science Applications
Due to its unique properties, this compound has potential applications in material science, particularly in the development of high-performance polymeric materials .
Chemical Synthesis
This compound can be used as a starting material in various chemical syntheses, particularly in the production of other complex organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 4-hydroxyphenylpyruvate dioxygenase (hppd) are known to interact with enzymes such as fe (ii) -containing non-heme oxygenase . This enzyme catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Mode of Action
For instance, HPPD is known to catalyze the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Biochemical Pathways
The compound likely affects the biochemical pathways involving tyrosine catabolism, given its potential interaction with the enzyme HPPD . HPPD is involved in the second reaction of tyrosine catabolism, converting 4-hydroxyphenylpyruvate into homogentisate . The downstream effects of this pathway could include the production of fumarate and acetoacetate, which are important molecules in energy metabolism .
Result of Action
Based on its potential interaction with hppd, it can be inferred that the compound might influence the levels of homogentisate, fumarate, and acetoacetate in the cell, thereby affecting energy metabolism .
properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAJYYHALXFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559717 | |
Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- | |
CAS RN |
14151-63-4 | |
Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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